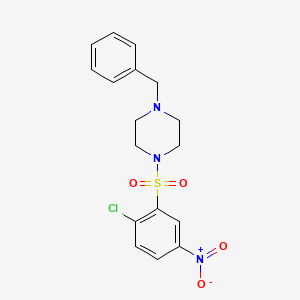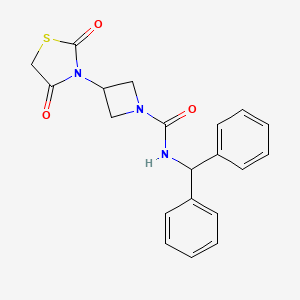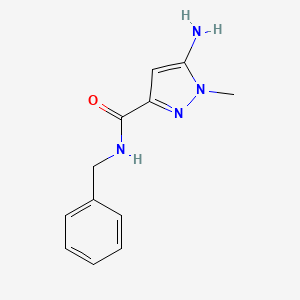
5-Amino-1-(2-ethylphenyl)-1H-pyrazole-4-carbonitrile
Übersicht
Beschreibung
The compound “5-Amino-1-(2-ethylphenyl)-1H-pyrazole-4-carbonitrile” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. Attached to this ring would be an amino group (NH2), an ethylphenyl group, and a carbonitrile group (C≡N) .Chemical Reactions Analysis
Pyrazole derivatives are known to participate in various chemical reactions, often serving as precursors to pharmaceuticals and agrochemicals . The specific reactions that “5-Amino-1-(2-ethylphenyl)-1H-pyrazole-4-carbonitrile” would undergo depend on the reaction conditions and other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as melting point, boiling point, and solubility would be determined by the functional groups present in the compound .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One notable application of pyrazole derivatives is their role in corrosion inhibition. A study by Yadav et al. (2016) explored the corrosion inhibition performance of pyranopyrazole derivatives for mild steel in HCl solution. The research found that these compounds exhibit significant inhibition efficiency, highlighting their potential as effective corrosion inhibitors in acidic environments. The study utilized weight loss measurement and electrochemical techniques to assess the performance, with findings indicating high inhibition efficiency at specific concentrations and temperatures (Yadav, Laldeep Gope, Nilam Kumari, & Premanand Yadav, 2016).
Antimicrobial Activity
Another research application involves the synthesis and evaluation of novel Schiff bases using pyrazole derivatives, which exhibit significant antimicrobial properties. A study by Puthran et al. (2019) synthesized Schiff bases from pyrazole-4-carboxaldehydes derivatives, demonstrating excellent antimicrobial activity compared to other derivatives. This study underscores the potential of such compounds in developing new antimicrobial agents (Puthran, B. Poojary, Nikil Purushotham, N. Harikrishna, S. G. Nayak, & Vinuta Kamat, 2019).
Catalysis and Synthesis
Furthermore, pyrazole derivatives have been applied as catalysts in green chemistry for synthesizing anticancer scaffolds. Nimbalkar et al. (2017) reported the use of an ionic liquid as a catalyst for the one-pot, multi-component synthesis of dihydropyrano[2,3-c]pyrazoles, exhibiting potential as anticancer agents. This study highlights the efficiency of pyrazole derivatives in catalyzing chemical reactions under environmentally friendly conditions, providing a sustainable approach to drug synthesis (Nimbalkar, J. Seijas, M. Vázquez-Tato, Manoj G. Damale, J. Sangshetti, & A. P. Nikalje, 2017).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
5-amino-1-(2-ethylphenyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-2-9-5-3-4-6-11(9)16-12(14)10(7-13)8-15-16/h3-6,8H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQJYFKHODJZKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=C(C=N2)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(2-ethylphenyl)-1H-pyrazole-4-carbonitrile | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Isopropyl 5-[2-(piperidin-1-ylcarbonyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B2853994.png)



![4-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzonitrile](/img/structure/B2854000.png)

![3-Oxaspiro[5.6]dodecane-2,4-dione](/img/structure/B2854003.png)

![2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid](/img/structure/B2854007.png)
![1-[8-(2-ethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine](/img/structure/B2854008.png)

![1-(2,3-dihydroindol-1-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2854014.png)

